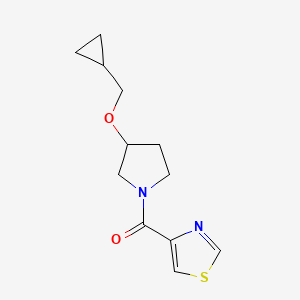
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone is a useful research compound. Its molecular formula is C12H16N2O2S and its molecular weight is 252.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-(cyclopropylmethoxy)pyrrolidin-1-yl)(thiazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The structure of the compound consists of a pyrrolidine ring substituted with a cyclopropylmethoxy group and a thiazole moiety. The synthesis typically involves multiple steps, starting from cyclopropylmethanol and pyrrolidine, followed by reactions with thiazole derivatives to produce the final compound.
Pharmacological Properties
- Antimicrobial Activity : Studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The incorporation of the pyrrolidine and cyclopropyl groups may enhance these effects, potentially making this compound effective against various bacterial strains.
- Anti-inflammatory Effects : Thiazoles are known for their anti-inflammatory properties. Research suggests that compounds like this compound may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions such as rheumatoid arthritis and Crohn's disease .
- Anticancer Potential : Preliminary studies have shown that thiazole derivatives can inhibit the proliferation of cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell signaling, thereby reducing tumor growth.
- Cytokine Modulation : By affecting cytokine production, it can modulate immune responses, leading to reduced inflammation and improved outcomes in autoimmune diseases.
Data Table: Biological Activities Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Anticancer | Reduced proliferation in vitro |
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various thiazole derivatives, including those similar to this compound. Results showed significant inhibition against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections .
- Clinical Implications in Inflammation : Another investigation focused on the anti-inflammatory properties of thiazole compounds in animal models of arthritis. The results indicated that treatment with the compound led to decreased swelling and pain, correlating with reduced levels of inflammatory markers .
Eigenschaften
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-12(11-7-17-8-13-11)14-4-3-10(5-14)16-6-9-1-2-9/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQGNTFFUZMHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














